molecular formula C10H19NO4 B2658965 tert-butyl (3R,4R)-3-hydroxy-4-methoxypyrrolidine-1-carboxylate CAS No. 148214-86-2

tert-butyl (3R,4R)-3-hydroxy-4-methoxypyrrolidine-1-carboxylate

Cat. No.: B2658965
CAS No.: 148214-86-2
M. Wt: 217.265
InChI Key: XAJCELXHUNUFBB-HTQZYQBOSA-N
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Description

Tert-butyl (3R,4R)-3-hydroxy-4-methoxypyrrolidine-1-carboxylate is a chemical compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in organic synthesis and medicinal chemistry. The tert-butyl group in this compound provides steric hindrance, which can influence its reactivity and stability.

Preparation Methods

The synthesis of tert-butyl (3R,4R)-3-hydroxy-4-methoxypyrrolidine-1-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as tert-butyl 4-hydroxy-4-methoxypyrrolidine-1-carboxylate.

    Reaction Conditions: The reaction conditions often involve the use of protecting groups to ensure selective reactions at specific sites on the molecule. Common reagents include bases like sodium hydride (NaH) or potassium carbonate (K2CO3) and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).

    Industrial Production: Industrial production methods may utilize flow microreactor systems to enhance efficiency and sustainability.

Chemical Reactions Analysis

Tert-butyl (3R,4R)-3-hydroxy-4-methoxypyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

    Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include alkyl halides and strong bases.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Tert-butyl (3R,4R)-3-hydroxy-4-methoxypyrrolidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl (3R,4R)-3-hydroxy-4-methoxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, influencing their activity and function.

    Pathways Involved: The specific pathways involved depend on the biological context in which the compound is used.

Comparison with Similar Compounds

Tert-butyl (3R,4R)-3-hydroxy-4-methoxypyrrolidine-1-carboxylate can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Similar compounds include tert-butyl 4-hydroxy-4-methoxypyrrolidine-1-carboxylate and tert-butyl 3-hydroxy-4-methoxypyrrolidine-1-carboxylate.

    Uniqueness: The specific stereochemistry of this compound provides unique reactivity and selectivity in chemical reactions.

Properties

IUPAC Name

tert-butyl (3R,4R)-3-hydroxy-4-methoxypyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4/c1-10(2,3)15-9(13)11-5-7(12)8(6-11)14-4/h7-8,12H,5-6H2,1-4H3/t7-,8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAJCELXHUNUFBB-HTQZYQBOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148214-86-2, 1864003-19-9
Record name rac-tert-butyl (3R,4R)-3-hydroxy-4-methoxypyrrolidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name t-Butyl (3R,4R)-3-hydroxy-4-methoxypyrrolidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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